molecular formula C15H18ClNO2 B2729617 8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2192745-85-8

8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2729617
CAS No.: 2192745-85-8
M. Wt: 279.76
InChI Key: LCLDKQHPGMHWBU-UHFFFAOYSA-N
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Description

8-(4-Chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative with a rigid azabicyclo[3.2.1]octane skeleton. Its structure features a 4-chlorobenzoyl group at the 8-position and a methoxy group at the 3-position (endo configuration, as inferred from Safety Data Sheets ). The 3-methoxy substituent likely influences stereoselectivity and binding affinity, while the 4-chlorobenzoyl moiety enhances lipophilicity and metabolic stability compared to alkyl or arylalkyl substituents .

Properties

IUPAC Name

(4-chlorophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDKQHPGMHWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the 8-azabicyclo[3.2.1]octane structure.

    Introduction of the Methoxy Group: This step involves the methoxylation of the bicyclic core, typically using methanol and a suitable catalyst.

    Attachment of the 4-Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the 4-chlorophenyl group is introduced using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane core is a versatile scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:

Substituent Variations at the 8-Position

Compound Name 8-Substituent Biological Activity (Transporter Affinity) Key Findings
8-(4-Chlorobenzoyl)-3-methoxy-... 4-Chlorobenzoyl Not explicitly reported Predicted high lipophilicity; similar to benzoyl derivatives in GBR studies
8-(4-Fluorobenzyl)-3-diphenylmethoxy... (21f) 4-Fluorobenzyl Moderate DAT/SERT selectivity Bulky benzyl groups reduce DAT affinity compared to cyclopropylmethyl
8-Cyclopropylmethyl-3-diphenylmethoxy... (22e) Cyclopropylmethyl High SERT/DAT selectivity (Ki: <10 nM) Small, rigid substituents enhance selectivity for monoamine transporters
8-(4-Chlorobenzyl)-3-diphenylmethoxy... (21g) 4-Chlorobenzyl Moderate NET inhibition Chlorine enhances binding but reduces metabolic stability

Substituent Variations at the 3-Position

Compound Name 3-Substituent Physicochemical Impact Pharmacological Effect
8-(4-Chlorobenzoyl)-3-methoxy-... Methoxy (endo) Increased polarity Potential for improved CNS penetration due to balanced logP
3-(Diphenylmethoxy)-8-methyl-... Diphenylmethoxy High lipophilicity (logP >4) Enhanced receptor binding but poor solubility
3-Oxo-8-azabicyclo[3.2.1]octane derivatives Ketone Electron-withdrawing effect Used as intermediates for further functionalization

Stereochemical and Structural Modifications

  • Stereochemistry : The endo configuration of the 3-methoxy group in the target compound may confer better binding to transporters compared to exo isomers, as seen in related tropane analogs .
  • Bicyclic Modifications : Replacement of the azabicyclo[3.2.1]octane core with 8-oxa-3-azabicyclo[3.2.1]octane () reduces basicity and alters transporter interaction profiles .

Key Research Findings

Transporter Selectivity : The 8-cyclopropylmethyl group (e.g., 22e) demonstrates superior SERT/DAT selectivity (Ki ratio >100:1), while benzoyl derivatives like the target compound may prioritize DAT/NET inhibition .

Metabolic Stability : Chlorine-substituted analogs (e.g., 21g) show prolonged half-lives in vitro but are prone to hepatic glucuronidation .

Synthetic Accessibility: The 3-methoxy group is efficiently introduced via nucleophilic substitution or Mitsunobu reactions, as demonstrated in Safety Data Sheets .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
8-(4-Chlorobenzoyl)-3-methoxy-... 307.78 3.2 0.15
8-Cyclopropylmethyl-3-diphenylmethoxy- 449.56 4.8 0.02
3-(Diphenylmethoxy)-8-methyl-... 337.45 4.5 0.01

Biological Activity

8-(4-chlorobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic compound belonging to the class of azabicyclic compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its interactions with monoamine transporters and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₉ClN₂
  • Molecular Weight : 264.79 g/mol
  • CAS Number : 1708293-19-9

The compound exhibits significant activity at various monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structure-activity relationship (SAR) studies indicate that modifications to the azabicyclo framework can enhance selectivity and potency against these targets.

Key Findings:

  • Dopamine Transporter (DAT) : The compound has shown a high binding affinity for DAT, with a K(i) value indicating potent inhibition of dopamine uptake.
  • Serotonin Transporter (SERT) : It also interacts with SERT, although with a different selectivity profile compared to DAT.
  • Norepinephrine Transporter (NET) : The compound exhibits lower affinity for NET, suggesting a potential for selective dopaminergic effects.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

TargetK(i) Value (nM)Selectivity Ratio (SERT/DAT)
DAT4.01060
SERTNot specified-
NET1358-

Case Studies

  • Study on Structure-Activity Relationships :
    A study conducted by researchers focused on the SAR of various derivatives of azabicyclo compounds, including this compound. The results indicated that the introduction of specific substituents significantly enhanced DAT selectivity while reducing affinity for NET, making it a candidate for treating disorders like ADHD and depression through dopaminergic pathways .
  • Therapeutic Potential in Neuropharmacology :
    Another research highlighted the potential use of this compound in neuropharmacology due to its selective inhibition of DAT over NET and SERT, which suggests it may minimize side effects commonly associated with non-selective monoamine reuptake inhibitors .

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